molecular formula C11H7N3OS B7596075 Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone

Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone

Cat. No.: B7596075
M. Wt: 229.26 g/mol
InChI Key: JFFDOFZMOIRDMX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused imidazo[1,2-a]pyrimidine ring system attached to a thiophene moiety via a methanone linkage. The unique structural characteristics of this compound make it a valuable scaffold for the development of new pharmaceuticals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate, which undergoes further cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]thiazole

Comparison: Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone is unique due to the presence of both the imidazo[1,2-a]pyrimidine and thiophene moieties, which confer distinct electronic and steric properties.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-10(9-3-1-6-16-9)8-7-13-11-12-4-2-5-14(8)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFDOFZMOIRDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone
Reactant of Route 2
Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone
Reactant of Route 3
Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone
Reactant of Route 4
Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone
Reactant of Route 5
Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone
Reactant of Route 6
Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone

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